4-amino-N-tert-butyl-2-chlorobenzamide
Overview
Description
4-Amino-N-tert-butyl-2-chlorobenzamide is a chemical compound with the CAS Number: 128742-22-3 . It has a molecular weight of 226.71 and its IUPAC name is 4-amino-N-(tert-butyl)-2-chlorobenzamide . This compound is used as a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The InChI code for 4-amino-N-tert-butyl-2-chlorobenzamide is 1S/C11H15ClN2O/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3,(H,14,15) . This indicates that the compound has a benzamide core with a chlorine atom at the 2-position, an amino group at the 4-position, and a tert-butyl group attached to the nitrogen of the amide group .Scientific Research Applications
Chemical Synthesis
4-Amino-N-tert-butyl-2-chlorobenzamide is used in chemical synthesis . It’s a building block used to create more complex molecules in the lab. Its properties, such as its molecular weight and structure, make it a useful component in various chemical reactions .
Neuraminidase Inhibitory Activity
There’s research indicating that compounds similar to 4-amino-N-tert-butyl-2-chlorobenzamide have been synthesized and tested for their neuraminidase inhibitory activity . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, so inhibitors can potentially be used to treat influenza .
Drug Discovery
Given its potential neuraminidase inhibitory activity, 4-amino-N-tert-butyl-2-chlorobenzamide could be a candidate for drug discovery, specifically for antiviral drugs . Researchers could further investigate its properties and effects to determine its suitability for this purpose .
Material Science
In the field of material science, 4-amino-N-tert-butyl-2-chlorobenzamide could be used in the development of new materials. Its specific properties could contribute to the creation of materials with unique characteristics .
Analytical Chemistry
4-Amino-N-tert-butyl-2-chlorobenzamide could also be used in analytical chemistry. For instance, it could be used as a standard or a reagent in various analytical techniques .
Biochemical Research
In biochemical research, 4-amino-N-tert-butyl-2-chlorobenzamide could be used to study its interactions with various biological systems. This could provide valuable insights into its potential effects and uses .
properties
IUPAC Name |
4-amino-N-tert-butyl-2-chlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWNCVPINHBPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-tert-butyl-2-chlorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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